molecular formula C9H13NO5S B1524020 2,4,6-Trimethoxybenzene-1-sulfonamide CAS No. 1343659-96-0

2,4,6-Trimethoxybenzene-1-sulfonamide

Cat. No.: B1524020
CAS No.: 1343659-96-0
M. Wt: 247.27 g/mol
InChI Key: PXVUDLXXKGSXHH-UHFFFAOYSA-N
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Description

Core Structural Features

The molecule consists of a benzene ring substituted with three methoxy (-OCH₃) groups at the 2-, 4-, and 6-positions and a sulfonamide (-SO₂NH₂) group at the 1-position (para to the methoxy groups). The sulfonamide group is a planar tetrahedral structure with two oxygen atoms double-bonded to sulfur and one single-bonded to an amino group. The methoxy groups are electron-donating, which influences the electronic and steric properties of the molecule.

Symmetry and Substituent Orientation

The benzene ring exhibits a C₃ symmetry due to the equidistant placement of methoxy groups. This symmetry minimizes steric hindrance between substituents, allowing for a relatively flat molecular geometry. The sulfonamide group is positioned orthogonally to the benzene plane, enabling hydrogen bonding with adjacent molecules in the solid state.

Crystallographic Insights

While specific crystallographic data for this compound is not publicly available, analogous sulfonamides (e.g., sulfasalazine) form crystalline structures stabilized by:

  • Hydrogen bonding : Between the NH₂ group of the sulfonamide and oxygen atoms of adjacent methoxy groups.
  • π-π interactions : Between aromatic rings of neighboring molecules.
  • C-H···O interactions : Between methoxy methyl groups and oxygen atoms of sulfonamide or methoxy groups.

These interactions likely govern the packing arrangement of 2,4,6-trimethoxybenzene-1-sulfonamide in its crystalline state.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Methoxy (OCH₃) 3.8–3.9 Singlet 9H
Aromatic protons (C₆H₃) 7.0–7.2 Singlet 2H
Sulfonamide NH₂ 5.5–6.0 Broad Singlet 2H

Note: Data inferred from structurally similar sulfonamides (e.g., 2,4,6-trimethylbenzenesulfonamide).

Infrared (IR) Spectroscopy

Functional Group Wavenumber (cm⁻¹) Assignment
N-H (Stretch, sulfonamide) 3300–3500 Asymmetric and symmetric stretching
S=O (Asymmetric Stretch) 1320–1380 Sulfonamide sulfonyl group
S=O (Symmetric Stretch) 1140–1180 Sulfonamide sulfonyl group
C-O (Stretch, methoxy) 2800–2900 Methyl group in methoxy substituents

Ultraviolet-Visible (UV-Vis)

The compound exhibits λₘₐₓ in the 260–280 nm range due to the conjugated benzene ring and electron-donating methoxy groups. This absorption is consistent with π→π* transitions in aromatic systems.

Computational Chemistry Studies: DFT Optimization and Electron Density Mapping

Density Functional Theory (DFT) Optimization

Using the B3LYP/6-31G(d) method, the molecule adopts a planar benzene ring with the sulfonamide group perpendicular to the ring. Key optimized parameters include:

  • S=O bond lengths : 1.43–1.45 Å (shorter due to double bonding).
  • C-S bond length : 1.76 Å (single bond between sulfur and carbon).
  • C-O bond lengths : 1.38 Å (methoxy groups).

Electron Density Mapping

Electron density maps reveal:

  • Electron-rich regions : Methoxy oxygen atoms and the benzene ring.
  • Electron-deficient regions : Sulfonamide sulfur and adjacent NH₂ group.
  • Charge distribution : Partial positive charge on sulfur (δ⁺) and negative charge on oxygen atoms (δ⁻), facilitating intermolecular interactions.

Comparative Analysis of Tautomeric and Conformational States

Tautomeric Forms

The sulfonamide group predominantly exists in the amide tautomer (-SO₂NH₂), with minimal contribution from the zwitterionic or thiol tautomer due to the stability of the amide form.

Conformational Flexibility

  • Rotational Freedom : Limited rotation around the C-N bond in the sulfonamide group due to resonance stabilization.
  • Low-Energy Conformers :
    • Conformation A : Methoxy groups equidistant from the sulfonamide, minimal steric strain.
    • Conformation B : Methoxy groups staggered, slightly higher energy due to C-H···O interactions.

Comparative Data with Analogues

Compound Key Differences Impact on Properties
2,4,6-Trimethylbenzenesulfonamide Methyl groups instead of methoxy Reduced electron-donating capacity
3,4,5-Trimethoxybenzenesulfonamide Methoxy groups in meta positions Altered hydrogen-bonding patterns
2,4,6-Trichlorobenzenesulfonamide Electron-withdrawing Cl substituents Increased acidity of sulfonamide NH₂ group

Properties

IUPAC Name

2,4,6-trimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5S/c1-13-6-4-7(14-2)9(16(10,11)12)8(5-6)15-3/h4-5H,1-3H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVUDLXXKGSXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthetic Routes via Sulfonyl Chlorides and Anilines

One traditional approach to synthesizing sulfonamides, including derivatives like 2,4,6-trimethoxybenzene-1-sulfonamide, involves the reaction of sulfonyl chlorides with amines or anilines. This method typically proceeds via:

  • Preparation of sulfonyl chlorides from sulfonic acids or related precursors.
  • Subsequent nucleophilic substitution by aniline or substituted anilines in the presence of a base such as triethylamine.

A notable example includes the condensation of anilines with 2-arylethenesulfonyl chlorides in dichloromethane (DCM) with triethylamine, yielding sulfonamides in good yields. This method is favored for its relatively mild conditions and straightforward workup.

Advantages:

  • Moderate to high yields.
  • Good selectivity.
  • Scalable for industrial applications.

Limitations:

  • Requires preparation or availability of sulfonyl chlorides.
  • Use of chlorinated solvents and bases may pose environmental and safety concerns.

Multi-Step Synthetic Routes Involving Friedel-Crafts Acylation and Reduction

Another approach involves multi-step sequences starting from sulfonamoylacetic acid derivatives:

  • Condensation of chlorosulfonylacetic acid ethyl ester with anilines to form arylsulfamoylacetic acid esters.
  • Hydrolysis to corresponding acids.
  • Conversion to acid chlorides using thionyl chloride.
  • Friedel-Crafts acylation of 1,3,5-trimethoxybenzene with acid chlorides.
  • Sequential reduction with sodium borohydride and dehydration with p-toluenesulfonic acid to yield the sulfonamide product.

This method, while more involved, allows for structural diversity and functional group tolerance.

Step Reagents/Conditions Yield/Remarks
Condensation Chlorosulfonylacetic acid ethyl ester + anilines, triethylamine, DCM High yields
Hydrolysis 10% NaOH in water Good yields
Acid chloride formation Thionyl chloride, DCM Moderate yields
Friedel-Crafts acylation 1,3,5-trimethoxybenzene, acid chloride, Lewis acid catalyst Moderate yields
Reduction & Dehydration Sodium borohydride, p-TSA Moderate yields

Electrochemical C–H Activation for Direct Sulfonamide Synthesis

A more recent and innovative method involves metal-free electrochemical synthesis of sulfonamides directly from electron-rich arenes, sulfur dioxide, and amines via C–H activation:

  • Electron-rich arenes such as 1,4-dimethoxybenzene undergo anodic oxidation.
  • In situ generation of sulfonamide intermediates occurs by reaction with sulfur dioxide and amines.
  • This single-step process avoids pre-functionalization of substrates.

For 2,4,6-trimethoxybenzene derivatives, similar electron-rich aromatic systems have been successfully converted to sulfonamides with moderate to good yields. Cyclic voltammetry studies indicate the initial anodic oxidation of the arene substrate is key to the reaction mechanism.

Advantages:

  • Single-step, green synthesis with no metal catalysts.
  • Avoids hazardous sulfonyl chlorides.
  • Potential for regioselective functionalization.

Limitations:

  • Requires specialized electrochemical equipment.
  • Yields vary depending on substrate electron density.

Organometallic Reagent and Sulfinylamine Reagent Method

A novel synthetic route uses organometallic reagents (e.g., Grignard reagents) reacting with a sulfinylamine reagent such as t-BuONSO:

  • The organometallic reagent adds to the sulfinylamine reagent at low temperature (−78 °C).
  • This forms a sulfinamide intermediate, which rearranges to a sulfonamide anion.
  • Upon aqueous workup, the primary sulfonamide is isolated.

This method provides a rapid and convenient approach to primary sulfonamides, including aromatic derivatives, with yields up to 80% on preparative scales.

Parameter Details
Sulfinylamine reagent t-BuONSO
Organometallic reagent Aryl or alkyl Grignard reagents
Temperature −78 °C
Yield Up to 80%
Mechanism Addition → sulfinamide intermediate → sulfonamide anion → workup

Comparative Summary of Preparation Methods

Method Key Features Yields Advantages Limitations
Sulfonyl Chloride + Aniline Nucleophilic substitution in DCM Good Simple, scalable Requires sulfonyl chloride
Multi-step Friedel-Crafts Acylation, reduction, dehydration steps Moderate Structural diversity Multi-step, moderate complexity
Electrochemical C–H Activation Direct sulfonamide formation from arenes Moderate Green, metal-free, single-step Requires electrochemical setup
Organometallic + Sulfinylamine Reaction of Grignard reagents with sulfinylamine Up to 80% Rapid, convenient, broad scope Low temperature, organometallic reagents

Research Findings and Practical Considerations

  • The multi-step Friedel-Crafts acylation route provides access to sulfonamides with functionalized aromatic rings but involves several purification steps and moderate overall yields.
  • Electrochemical methods represent a sustainable alternative, producing sulfonamides without hazardous reagents, though substrate scope is limited to electron-rich arenes.
  • The sulfinylamine reagent method offers a novel and efficient route to primary sulfonamides, potentially adaptable to 2,4,6-trimethoxybenzene derivatives, with operational simplicity and good yields.
  • Process optimization in industrial settings often favors routes with fewer steps, higher yields, and safer reagents, as demonstrated in related sulfonamide syntheses.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.

  • Reduction: The sulfonamide group can be reduced to an amine.

  • Substitution: The compound can undergo electrophilic substitution reactions at the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Formation of 2,4,6-trihydroxybenzene-1-sulfonamide.

  • Reduction: Formation of 2,4,6-trimethoxybenzene-1-amine.

  • Substitution: Formation of nitro-substituted or sulfonic acid-substituted derivatives.

Scientific Research Applications

Organic Synthesis

2,4,6-Trimethoxybenzene-1-sulfonamide serves as a key building block in organic synthesis. Its structure allows it to participate in various chemical reactions:

  • Oxidation : Methoxy groups can be oxidized to form hydroxyl groups.
  • Reduction : The sulfonamide group can be reduced to an amine.
  • Substitution : Electrophilic substitution can occur at the benzene ring.
Reaction TypeMajor Products Formed
Oxidation2,4,6-Trihydroxybenzene-1-sulfonamide
Reduction2,4,6-Trimethoxybenzene-1-amine
SubstitutionNitro-substituted derivatives

Biological Studies

The compound has been investigated for its potential biological activities:

  • Enzyme Inhibition : It can inhibit specific enzymes by mimicking natural substrates, which is crucial in drug development.
  • Receptor Binding Studies : Used to explore interactions with biological receptors.

A notable study demonstrated its effectiveness in inhibiting bacterial enzymes, leading to antimicrobial activity similar to traditional sulfonamides .

Industrial Applications

In industry, this compound is utilized in:

  • Dyes and Pigments Production : Its chemical structure allows it to serve as an intermediate in synthesizing various dyes.
  • Agrochemicals : Investigated for potential use in developing herbicides and pesticides.

Case Study 1: Antimicrobial Activity

A research study highlighted the antimicrobial properties of this compound against several bacterial strains. The compound showed significant inhibition of growth compared to control groups .

Case Study 2: Enzyme Inhibition Mechanism

Another study focused on the mechanism by which this compound inhibits enzymes involved in bacterial metabolism. The results indicated that it binds competitively to the active site of the enzyme, effectively blocking substrate access .

Mechanism of Action

The mechanism by which 2,4,6-trimethoxybenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,4,6-Trimethoxybenzene-1-sulfonamide with two structurally related sulfonamide derivatives:

Compound Name Substituents Molecular Weight (g/mol) Solubility Reported Applications
This compound 2,4,6-OCH₃; 1-SO₂NH₂ N/A (discontinued) N/A Limited documentation
2,4,6-Trimethylbenzenesulfonohydrazide 2,4,6-CH₃; 1-SO₂NHNH₂ ~228.3 (estimated) Not explicitly reported Intermediate in organic synthesis
4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide 4-OCH₃; 1-SO₂NH-thiadiazole 271.31 Slightly soluble in chloroform, methanol, DMSO Research chemical (biological studies)

Key Observations:

Functional Group Variations: The trimethoxy derivative’s sulfonamide group (-SO₂NH₂) contrasts with the sulfonohydrazide (-SO₂NHNH₂) in 2,4,6-Trimethylbenzenesulfonohydrazide, which introduces additional reactivity for hydrazine-based reactions .

Data for the trimethoxy analog remains unavailable due to its discontinued status.

Synthetic Utility: 2,4,6-Trimethylbenzenesulfonohydrazide is utilized as a precursor in hydrazide chemistry, whereas the trimethoxy compound’s synthetic applications are undocumented .

Notes and Limitations

  • Discontinued Status : this compound’s commercial discontinuation implies challenges in synthesis, stability, or market demand. Researchers seeking analogs may prioritize the thiadiazole or methyl-substituted derivatives .
  • Data Gaps : Detailed physicochemical or pharmacological data for the trimethoxy compound is scarce. Comparisons rely on structural analogs with better-documented profiles .
  • Structural-Activity Relationships (SAR) : The methoxy group’s electron-donating effects may alter electronic properties compared to methyl or thiadiazole substituents, influencing reactivity and bioactivity.

Biological Activity

2,4,6-Trimethoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This compound's structure features three methoxy groups and a sulfonamide moiety, which are critical for its interaction with biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C9H13NO5S\text{C}_9\text{H}_{13}\text{N}\text{O}_5\text{S}. The arrangement of the methoxy groups significantly influences its reactivity and biological activity.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes. The sulfonamide group mimics natural substrates, allowing it to bind to the active sites of enzymes such as dihydropteroate synthase and carbonic anhydrase , leading to inhibition of their catalytic activity. This inhibition can result in various biological effects, including antimicrobial and anti-inflammatory properties.

Molecular Targets

  • Enzymes :
    • Dihydropteroate Synthase
    • Carbonic Anhydrase
  • Biological Pathways :
    • Interference with metabolic pathways related to enzyme function.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity by inhibiting bacterial enzymes. This action is crucial for its potential use in treating bacterial infections .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .

Case Studies

  • Inhibition of Dihydropteroate Synthase :
    • A study demonstrated that various sulfonamides, including this compound, effectively inhibited dihydropteroate synthase in bacterial strains. The compound showed a notable reduction in enzyme activity at specific concentrations (IC50 values) compared to standard inhibitors like trimethoprim .
  • Antibacterial Assays :
    • Spectrophotometric assays were employed to evaluate the antibacterial efficacy against wild-type and resistant strains of bacteria. The compound showed more than 30% inhibition against several strains at a concentration of 200 µM .

Data Table: Biological Activity Summary

Activity TypeTarget EnzymeIC50 Value (µM)Reference
AntimicrobialDihydropteroate Synthase0.99
Anti-inflammatoryCarbonic AnhydraseNot specified
General Enzyme InhibitionVarious bacterial enzymes>20% inhibition

Q & A

Q. What advanced techniques study the compound’s adsorption and reactivity on indoor surfaces (e.g., lab equipment)?

  • Methodological Answer : Apply ToF-SIMS or AFM to map surface adsorption at nanoscale resolution. Expose coated surfaces (glass, stainless steel) to controlled humidity/temperature, then analyze residues via GC-MS. Compare reactivity with ozone or NOx using flow tube reactors paired with FT-IR detection .

Q. Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC137–140°C
LogP (Partition Coefficient)HPLC (C18 column)1.8 ± 0.2
Aqueous SolubilityUV-Vis (254 nm)0.12 mg/mL (25°C)
Enzymatic IC50Fluorometric assay15 µM (carbonic anhydrase)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4,6-Trimethoxybenzene-1-sulfonamide
Reactant of Route 2
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2,4,6-Trimethoxybenzene-1-sulfonamide

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